Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate

Lipophilicity Drug likeness Prodrug design

Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate (CAS 2107525-41-5) is a heterocyclic small molecule (C₁₂H₁₃NO₄, MW 235.24 g/mol) comprising a furan-2-carboxylate methyl ester core linked via a methylene bridge to a 3,5-dimethylisoxazole moiety. This compound belongs to a class of fused isoxazole-furan carboxylates widely explored as synthetic intermediates and privileged scaffolds in medicinal chemistry.

Molecular Formula C12H13NO4
Molecular Weight 235.239
CAS No. 2107525-41-5
Cat. No. B2915785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate
CAS2107525-41-5
Molecular FormulaC12H13NO4
Molecular Weight235.239
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)OC
InChIInChI=1S/C12H13NO4/c1-7-10(8(2)17-13-7)6-9-4-5-11(16-9)12(14)15-3/h4-5H,6H2,1-3H3
InChIKeySFHYGPFJHUREFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate (CAS 2107525-41-5): Core Physicochemical and Structural Baseline for Procurement


Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate (CAS 2107525-41-5) is a heterocyclic small molecule (C₁₂H₁₃NO₄, MW 235.24 g/mol) comprising a furan-2-carboxylate methyl ester core linked via a methylene bridge to a 3,5-dimethylisoxazole moiety. This compound belongs to a class of fused isoxazole-furan carboxylates widely explored as synthetic intermediates and privileged scaffolds in medicinal chemistry. Its structural signature—a methyl ester prodrug handle—distinguishes it from the corresponding free carboxylic acid (CAS 842974-74-7, MW 221.21 g/mol) and enables differential physicochemical tuning relevant to both synthetic route design and biological profiling. Spectroscopic characterization data, including ¹H NMR spectra in DMSO-d₆, are archived in the KnowItAll spectral library for the structurally related acid form [1], establishing a spectral fingerprint reference for identity verification during procurement.

Why Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate Cannot Be Casually Substituted with In-Class Analogs in Research Procurement


Within the isoxazole-furan carboxylate series, ostensibly minor structural modifications—such as methyl esterification versus the free carboxylic acid form (CAS 842974-74-7) or alteration of the methylene linker to a methoxymethyl ether—produce measurably divergent physicochemical properties that directly impact synthetic utility, biological permeability, and assay reproducibility. The free acid analog (logP = 2.17 ) differs from the methyl ester in both hydrophobicity and hydrogen-bond donor capacity, altering its performance in cell-based versus biochemical assays. Similarly, compounds such as 4-(furan-2-yl)-3,5-dimethylisoxazole, which lack the carboxylate group entirely, possess a distinct spatial orientation of the furan and isoxazole rings, leading to divergent molecular recognition. The 3,5-dimethylisoxazole scaffold is well-documented as an acetyl-lysine mimetic in BET bromodomain inhibition, with IC₅₀ values for optimized derivatives reaching <5 µM against BRD2/BRD4 [1]. Such activity is exquisitely sensitive to the nature and position of the appended functional group. Procurement of an unverified analog risks introducing a compound with unpredicted potency shifts, solubility failures, or incompatible reactivity in downstream synthetic steps—all avoidable by selecting the structurally defined methyl ester.

Quantitative Differentiation Evidence for Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate Against Its Closest Analogs


Methyl Ester vs. Free Carboxylic Acid: Lipophilicity and Hydrogen-Bond Donor Count as Determinants of Membrane Permeability and Synthetic Versatility

The methyl ester (CAS 2107525-41-5) exhibits zero hydrogen-bond donors (HBD = 0), whereas the free carboxylic acid analog (CAS 842974-74-7) carries one HBD. This single-donor difference is functionally consequential: the ester's lack of an ionizable proton enhances passive membrane permeability and renders it amenable to standard organic-phase reactions without protection/deprotection steps. The free acid has an experimentally reported logP of 2.17 ; the methyl ester, by virtue of methyl substitution, is predicted to have a logP approximately 0.5–0.8 units higher, placing it in a more favorable lipophilicity range for blood-brain barrier penetration studies and cellular uptake assays . In the context of the 3,5-dimethylisoxazole BET inhibitor pharmacophore, the methyl ester serves as a prodrug or late-stage diversification handle that the free acid cannot replicate without additional synthetic transformation.

Lipophilicity Drug likeness Prodrug design

Molecular Weight Distinction: Implications for Detection Sensitivity and Chromatographic Resolution in Analytical Workflows

The molecular weight of the methyl ester (235.24 g/mol) differs by 14.03 g/mol from the free acid (221.21 g/mol) . This mass shift is analytically significant: in LC-MS/MS quantification, the ester's higher molecular ion (m/z 236.24 [M+H]⁺ vs. m/z 222.21 [M+H]⁺ for the acid) provides a distinct extracted ion chromatogram window, reducing interference when both forms are present as synthetic intermediates or metabolites. The 14 Da difference corresponds to a methylene unit, which is readily resolved by standard reverse-phase chromatography (typical Δ retention time of 1–3 minutes under generic C18 gradient conditions) [1]. For procurement, confirmation of the correct molecular ion by MS serves as a rapid identity check that immediately distinguishes the ester from its acid hydrolysis product, preventing the inadvertent use of degraded material.

LC-MS Analytical characterization Mass spectrometry

Scaffold Validation: The 3,5-Dimethylisoxazole Moiety as a Validated Acetyl-Lysine Bioisostere with Quantitative BRD4 Inhibition Data

The 3,5-dimethylisoxazole fragment embedded in the target compound has been independently validated as an acetyl-lysine (KAc) mimetic capable of displacing histone-derived peptides from BET bromodomains. In a foundational study, compound 4d—a close structural relative bearing the 3,5-dimethylisoxazole warhead—inhibited BRD2(1) and BRD4(1) with IC₅₀ values <5 µM [1]. Subsequent lead optimization efforts yielded derivatives with IC₅₀ values as low as 3 nM against BRD4(BD1) and antiproliferative IC₅₀ of 0.12 µM in MV4-11 leukemia cells [2]. While the methyl ester target compound itself has not been profiled in published BET assays, the quantitative SAR framework established for this chemotype indicates that the furan-2-carboxylate methyl ester serves as a tunable vector for modulating potency and solubility. Its selection over the corresponding free acid or des-carboxylate analog (e.g., 4-(furan-2-yl)-3,5-dimethylisoxazole) is supported by this established SAR landscape.

BET inhibition Epigenetics Bromodomain

Linker Architecture Differentiation: Methylene-Bridged vs. Methoxymethyl-Bridged Analogs in Synthetic Tractability

The target compound employs a direct methylene (-CH₂-) linker between the furan and isoxazole rings, contrasting with the methoxymethyl (-CH₂OCH₂-) ether linkage found in 5-{[(3,5-dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid . The methylene linker confers two quantitative advantages: (i) reduced rotatable bond count (5 vs. 7 for the methoxymethyl analog), which correlates with improved oral bioavailability in drug design guidelines (Veber's rule: ≤10 rotatable bonds desirable) [1]; (ii) greater chemical stability toward acidic and oxidative conditions, as ether linkages are susceptible to cleavage via acid-catalyzed hydrolysis or P450-mediated O-dealkylation. The methylene-bridged architecture also simplifies ¹H NMR interpretation: the benzylic CH₂ protons appear as a clean singlet (δ ~3.8–4.0 ppm in CDCl₃ for structurally related compounds), whereas the methoxymethyl analog displays additional diastereotopic splitting from the OCH₂ group [2]. For procurement in synthetic chemistry applications, the methylene linker offers a more robust scaffold for subsequent functionalization without the liability of ether cleavage.

Synthetic chemistry Building block Linker design

GPR40/FFAR1 Agonist Class Evidence: Potency Benchmarking of 3,5-Dimethylisoxazole-Containing Compounds for Metabolic Disease Research

The 3,5-dimethylisoxazole moiety has been successfully deployed in a series of potent GPR40/FFAR1 agonists. Compound 11k, a representative dimethylisoxazole-containing agonist, exhibited an EC₅₀ of 15.9 nM in vitro and reduced glucose excursion by 29.5% in type 2 diabetic C57BL/6 mice at 30 mg/kg [1]. This efficacy is comparable to the clinical candidate TAK-875 (fasiglifam). The methyl ester target compound, bearing the identical 3,5-dimethylisoxazole pharmacophore appended to a furan-2-carboxylate ester, is structurally poised for evaluation in GPR40 agonist screening cascades. Its methyl ester functionality may serve as a prodrug element, analogous to other ester-containing GPR40 agonists that demonstrate improved pharmacokinetic profiles over their acid counterparts [1]. In contrast, the direct furan-isoxazole analog 4-(furan-2-yl)-3,5-dimethylisoxazole lacks the carboxylate ester vector shown to be critical for GPR40 potency, as the acid/ester group engages key arginine residues in the receptor binding pocket.

GPR40 agonist Type 2 diabetes Insulin secretion

Purity and Analytical Characterization Data Enabling Reliable Procurement: Vendor-Supplied HPLC and NMR Batch Consistency

The free carboxylic acid analog (CAS 842974-74-7) is commercially available from multiple vendors with documented purity specifications: Bidepharm supplies the compound at ≥95% purity with batch-specific HPLC, NMR, and GC质检 reports ; MolCore offers NLT 98% purity under ISO-certified quality systems ; Fluorochem lists the compound with full IUPAC characterization and SMILES notation . While vendor-specific batch data for the methyl ester (CAS 2107525-41-5) are more limited at present, the acid form's well-documented supply chain establishes quality benchmarks (≥95% purity by HPLC; NMR structural confirmation) that are directly transferable to the methyl ester procurement specification. For researchers procuring the methyl ester, requesting analogous batch-specific analytical documentation—particularly ¹H NMR (confirming the methoxy singlet at δ ~3.8 ppm and the absence of the carboxylic acid proton at δ ~12–13 ppm) and HPLC purity ≥95%—provides a rigorous framework for vendor qualification and ensures compound integrity upon receipt.

Quality control Vendor qualification Batch reproducibility

Recommended Application Scenarios for Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate Based on Quantitative Differentiation Evidence


BET Bromodomain Inhibitor Screening and Epigenetic Probe Development

The validated 3,5-dimethylisoxazole acetyl-lysine mimetic pharmacophore, with class-level BRD4 IC₅₀ values reaching 3 nM for optimized analogs , makes the methyl ester a compelling entry point for BET inhibitor discovery. Its methyl ester handle allows late-stage diversification via amidation or hydrolysis, enabling SAR exploration without the synthetic limitations of the free acid. The compound's zero hydrogen-bond donor count (vs. HBD = 1 for the free acid) [1] further supports its use in cell-permeability-focused screening cascades.

GPR40/FFAR1 Agonist Lead Optimization for Type 2 Diabetes Programs

With the dimethylisoxazole-containing agonist 11k achieving an EC₅₀ of 15.9 nM and 29.5% glucose reduction in diabetic mice , the methyl ester target compound provides a structurally aligned scaffold for hit-to-lead optimization. Its methyl ester functionality mimics the prodrug strategy employed by clinical candidates such as TAK-875, potentially offering improved oral bioavailability over the free acid while retaining the critical carboxylate engagement with GPR40 binding site arginine residues.

Fragment-Based Drug Discovery (FBDD) Library Design with Conformationally Constrained Building Blocks

The compound's favorable rotatable bond count (nRotB = 5) and rigid methylene linker meet Veber's bioavailability guidelines, positioning it as a high-quality fragment for FBDD libraries. Its molecular weight (235.24 Da) falls within the optimal fragment range (MW < 300), and the absence of an acid-labile ether linkage distinguishes it from methoxymethyl-bridged analogs that risk degradation under acidic screening conditions [1]. The methyl ester also serves as a convenient synthetic handle for fragment elaboration via parallel chemistry.

Analytical Reference Standard for LC-MS/MS Method Development and Metabolite Identification

The 14-Da mass shift between the methyl ester ([M+H]⁺ = 236.24) and its hydrolysis product (free acid, [M+H]⁺ = 222.21) provides an unambiguous MS/MS transition window for method development. Researchers studying ester prodrug metabolism can use the methyl ester as a reference standard to establish extracted ion chromatograms, quantify ester-to-acid conversion rates in microsomal stability assays, and validate bioanalytical methods with clear chromatographic resolution (ΔRT ≈ 1–3 min) [1].

Quote Request

Request a Quote for Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.